1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)-

Catalog No.
S14318547
CAS No.
93679-16-4
M.F
C8H16N4OS
M. Wt
216.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylet...

CAS Number

93679-16-4

Product Name

1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)-

IUPAC Name

4-amino-6-tert-butyl-3-methylsulfanyl-1,6-dihydro-1,2,4-triazin-5-one

Molecular Formula

C8H16N4OS

Molecular Weight

216.31 g/mol

InChI

InChI=1S/C8H16N4OS/c1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h5,10H,9H2,1-4H3

InChI Key

KCRGZQWHQMFBNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=O)N(C(=NN1)SC)N

1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)-, commonly known as Metribuzin, is a chemical compound with the molecular formula C12H20N4OSC_{12}H_{20}N_{4}OS and a molecular weight of 268.378 g/mol. This compound belongs to the triazine family and is characterized by its unique structure that includes a triazine ring with various substituents, including an amino group and a methylthio group. It is primarily recognized for its application as a herbicide in agriculture, particularly in controlling broadleaf weeds and certain grassy weeds in various crops .

Typical of triazine derivatives. These include:

  • Hydrolysis: Metribuzin can hydrolyze in the presence of water, leading to the formation of less active metabolites.
  • Photodegradation: Upon exposure to sunlight, Metribuzin can degrade, which affects its efficacy as a herbicide.
  • Biodegradation: Soil microorganisms can metabolize Metribuzin, resulting in various degradation products that may exhibit different biological activities compared to the parent compound .

Metribuzin exhibits significant biological activity as a selective herbicide. It acts by inhibiting photosynthesis in target plants, specifically affecting the photosystem II complex. This mechanism leads to the disruption of electron transport and ultimately results in plant death. Metribuzin is effective against a range of weeds while being relatively safe for many crops when applied at recommended rates .

Toxicological Profile

Studies have indicated that while Metribuzin is effective as a herbicide, it may pose certain risks to non-target organisms. Its toxicity varies among species; therefore, careful management is required to minimize environmental impact.

Metribuzin can be synthesized through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. A common synthesis pathway includes:

  • Formation of the Triazine Ring: The initial step involves the condensation of hydrazine with carbonyl compounds to form triazine derivatives.
  • Introduction of Substituents: Subsequent reactions introduce the tert-butyl and methylthio groups through nucleophilic substitution or other organic transformations.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for agricultural applications .

Research on Metribuzin interactions has focused on its behavior in soil and its effects on various biological systems. Key findings include:

  • Soil Interactions: Metribuzin’s adsorption characteristics depend on soil type and organic matter content, influencing its mobility and bioavailability.
  • Plant Interactions: Studies have shown that Metribuzin can affect the growth of neighboring crops if applied incorrectly or at excessive rates.
  • Microbial Interactions: The compound can influence soil microbial communities, potentially altering nutrient cycling processes within ecosystems .

Metribuzin shares structural similarities with other triazine compounds but has unique properties that distinguish it from them. Below are some similar compounds:

Compound NameMolecular FormulaUnique Features
AtrazineC8H14ClN5C_{8}H_{14}ClN_{5}Widely used herbicide with different selectivity
SimazineC7H10ClN5C_{7}H_{10}ClN_{5}Known for its long residual activity
TerbuthylazineC10H14ClN5C_{10}H_{14}ClN_{5}More effective against certain weed species

Uniqueness of Metribuzin

Metribuzin's unique combination of a methylthio group and a tert-butyl substituent contributes to its specific herbicidal activity profile and selectivity towards certain crops compared to other triazines. Its ability to effectively control broadleaf weeds while being less harmful to many crops makes it particularly valuable in integrated weed management strategies .

Catalytic Processes in Nucleophilic Substitution Reactions

The methylation of 4-amino-6-tert-butyl-3-thio-1,2,4-triazine-5(4H)-one to produce the target compound relies on a nucleophilic substitution mechanism. Potassium iodide plays a pivotal role in accelerating the reaction by facilitating the generation of a reactive methylating agent. In this process, dimethyl sulfate reacts with iodide ions to form methyl iodide, which then undergoes nucleophilic attack by the deprotonated thiol group of the starting material. The catalytic cycle ensures rapid turnover, enabling completion within 3–4 hours at 25–35°C.

The inclusion of potassium iodide at 1–1.5 equivalents per mole of starting material significantly enhances reaction efficiency. Comparative studies within the patented method demonstrate that omitting the catalyst results in incomplete conversions and prolonged reaction times. This underscores the importance of iodide ions in stabilizing transition states and mitigating energy barriers during the substitution step.

Table 1: Catalytic Performance Under Varied Conditions

Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
100 (KI)25–353–4≥90
None25–35>12<50

Solvent Systems for Enhanced Reaction Kinetics

Acetone emerges as the optimal solvent for this synthesis due to its balanced polarity and moderate boiling point (56°C). These properties ensure adequate dissolution of both organic reactants (e.g., dimethyl sulfate) and inorganic bases (e.g., sodium carbonate) while permitting temperature control within the 15–45°C range. The solvent’s aprotic nature minimizes undesired side reactions, such as hydrolysis of dimethyl sulfate, which is critical for maintaining reagent integrity.

A solvent volume of 500–600 mL per mole of starting material achieves homogeneous mixing without viscosity-related mass transfer limitations. This ratio ensures efficient interaction between the thiolate anion and methylating agent, directly influencing reaction rate constants. Alternative solvents like dichloromethane or tetrahydrofuran were not evaluated in the patented protocol, but acetone’s performance highlights its suitability for scaling to industrial production.

Table 2: Solvent Properties and Their Impact

SolventPolarity IndexBoiling Point (°C)Compatibility with Reagents
Acetone5.156High
CH₂Cl₂3.140Moderate
THF4.066Low

Yield Optimization Through Stoichiometric Balancing

Precision in stoichiometric ratios is paramount for maximizing yield. The patented method employs a molar ratio of 1:1.3:1.8 for the starting material, dimethyl sulfate, and anhydrous sodium carbonate, respectively. Excess dimethyl sulfate (1.3 equivalents) ensures complete conversion of the thiol group, while sodium carbonate neutralizes sulfuric acid byproducts and maintains alkaline conditions favorable for thiolate formation.

Deviations from these ratios result in diminished yields. For instance, reducing dimethyl sulfate to 1.05 equivalents leads to residual starting material, whereas exceeding 1.5 equivalents risks over-methylation or side reactions. Similarly, insufficient sodium carbonate (<1.5 equivalents) fails to fully deprotonate the thiol, slowing the nucleophilic substitution.

Table 3: Yield Variation with Stoichiometric Adjustments

Starting Material : Dimethyl Sulfate : Na₂CO₃Yield (%)Purity (%)
1 : 1.05 : 1.57892
1 : 1.3 : 1.8≥90≥96
1 : 1.5 : 2.08589

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

216.10448232 g/mol

Monoisotopic Mass

216.10448232 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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